molecular formula C10H15NO B1583679 2-(4-(Dimethylamino)phenyl)ethanol CAS No. 50438-75-0

2-(4-(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679
CAS No.: 50438-75-0
M. Wt: 165.23 g/mol
InChI Key: CDTPAAZQBPSVGS-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)ethanol, also known as 4-(Dimethylamino)phenethyl alcohol, is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-(4-(Dimethylamino)phenyl)ethanol plays a significant role in biochemical reactions, particularly as an accelerator in bone cement curing. It interacts with enzymes and proteins involved in the polymerization process. For instance, it has been shown to be more effective than N,N-dimethyl-p-toluidine in accelerating the curing of bone cement . The compound’s interaction with electron spin resonance (ESR) spectroscopy has been utilized to investigate the curing process at the molecular level . Additionally, this compound is used in photopolymerization systems for dental resins, where it interacts with camphorquinone and amine photo-initiating systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the efficiency of photopolymerization in dental resins, which can impact cell function and viability . The compound’s role in bone cement curing also suggests potential effects on osteoblast activity and bone regeneration processes

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It acts as an accelerator in polymerization reactions by enhancing the activity of initiators like camphorquinone and amines . The compound’s ability to facilitate electron transfer processes is crucial in its role as an accelerator in bone cement curing . Additionally, its interaction with ESR spectroscopy provides insights into the molecular-level changes during the curing process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies on its effects on cellular function, particularly in bone regeneration and dental applications, indicate sustained activity and effectiveness

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively accelerates bone cement curing without adverse effects . At higher dosages, potential toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . Detailed dosage studies are essential to determine the optimal concentration for various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an accelerator in polymerization reactions. It interacts with enzymes and cofactors that facilitate electron transfer and polymerization processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as bone and dental tissues, are critical for its effectiveness in bone cement curing and dental resin applications

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function are dependent on its localization within the cell, with studies indicating its presence in areas involved in polymerization and electron transfer processes . Understanding its subcellular localization is essential for optimizing its use in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)ethanol typically involves the reduction of 4-(Dimethylamino)acetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-(Dimethylamino)acetophenone using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenethylamine
  • 4-(Dimethylamino)phenylacetic acid
  • 4-(Dimethylamino)benzyl alcohol

Uniqueness

2-(4-(Dimethylamino)phenyl)ethanol is unique due to its combination of a dimethylamino group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific interactions with polymer matrices and in fluorescence-based diagnostic tests .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPAAZQBPSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049309
Record name p-N,N-Dimethylaminophenethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50438-75-0
Record name N,N-Dimethyl-p-aminophenethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050438750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-N,N-Dimethylaminophenethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(Dimethylamino)phenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-P-AMINOPHENETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GFY3663N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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